N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-12-17(16-8-5-11-25-16)13(2)23(22-12)10-9-20-18(24)19-21-14-6-3-4-7-15(14)26-19/h3-8,11H,9-10H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJWHNDTTIZNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=NC3=CC=CC=C3S2)C)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets. These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in significant downstream effects.
Pharmacokinetics
Thiazole derivatives are generally known for their diverse pharmacokinetic properties.
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a benzo[d]thiazole moiety and a pyrazole ring, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 342.4 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The compound is believed to modulate the activity of various enzymes and receptors, leading to significant biochemical effects.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties against a range of pathogens, including bacteria and fungi. In vitro assays have demonstrated its effectiveness in inhibiting the growth of drug-resistant strains.
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific apoptotic pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Anti-inflammatory Research : In a study examining the anti-inflammatory effects, it was found that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that the compound inhibited cell proliferation with IC50 values ranging from 15 to 30 µM, suggesting promising anticancer activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with two classes of molecules:
- Thiadiazole-fused benzodioxine derivatives (e.g., compounds 1–25 in ): These feature a 1,4-benzodioxine scaffold fused with thiadiazole rings. While the target compound lacks the benzodioxine system, both classes emphasize sulfur-containing heterocycles (thiadiazole vs. thiazole/thiophene) and hydrazine-derived linkers.
- Thiazolylmethyl carbamates (e.g., compounds in ): These include complex ureido and hydroperoxypropan-2-yl substituents. The target compound’s benzo[d]thiazole carboxamide group differs in connectivity (amide vs. carbamate), but both classes exploit thiazole’s electron-rich aromaticity for interactions with biological targets. Pharmacopeial standards for such compounds may emphasize purity and stability testing, though direct data are unavailable .
Key Comparative Data
The absence of explicit data for the target compound in the provided evidence precludes a quantitative comparison. However, inferences can be drawn from structural analogs:
Research Findings and Limitations
- Structural Insights : The pyrazole-thiophene moiety in the target compound may enhance lipophilicity and π-π stacking compared to simpler pyrazole derivatives. This contrasts with thiadiazole-benzodioxine systems, which prioritize planar rigidity for DNA intercalation .
- Pharmacological Gaps: While thiazolylmethyl carbamates in include hydroperoxy groups for oxidative stability, the target compound’s dimethyl and thiophenyl substituents might influence metabolic stability or bioavailability. No pharmacokinetic data are available for validation.
- Crystallographic Challenges: SHELX software () is widely used for small-molecule refinement, suggesting that crystallographic data for the target compound (if available) would rely on similar methods.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis involves multi-step reactions, including:
-
Pyrazole-thiophene core formation : Cyclocondensation of ethyl acetoacetate with thiophene derivatives in ethanol under reflux (64–76% yield) .
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Amide coupling : Reacting the pyrazole-ethylamine intermediate with benzo[d]thiazole-2-carboxylic acid using EDC/HOBt in DMF (0–25°C, 12 hours) .
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Purification : Recrystallization (DMF/water) or column chromatography (ethyl acetate/hexane) .
- Optimization Strategies :
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Solvent : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility .
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Catalysts : Triethylamine or DMAP improves coupling efficiency .
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Temperature : Lower temperatures (0–5°C) reduce side reactions during amide bond formation .
Table 1 : Representative Synthetic Conditions and Yields
Substituent Solvent Catalyst Yield (%) Reference 4-Methoxyphenyl Ethanol None 76 3,4-Dimethoxyphenyl DMF EDC/HOBt 82
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- Techniques :
- IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and thiophene C-S (690–710 cm⁻¹) .
- ¹H/¹³C NMR : Identify pyrazole NH (δ 10.2–12.5 ppm), thiophene protons (δ 6.8–7.5 ppm), and benzo[d]thiazole carbons (δ 150–160 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 450–500) and fragmentation patterns validate molecular weight .
- Critical Markers :
- Absence of unreacted amine (δ 2.5–3.5 ppm in NMR) confirms complete coupling .
Q. What initial biological screening assays are appropriate to evaluate its pharmacological potential?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory : COX-2 inhibition via ELISA .
- Controls : Use structurally similar analogs (e.g., pyrazole-thiazole hybrids) for comparative activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields when varying substituents or reaction conditions?
- Approach :
- DoE (Design of Experiments) : Systematically vary solvents, catalysts, and temperatures to identify critical parameters .
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to optimize reaction time .
- Case Study : Substituting ethanol with DMF increased yields from 64% to 82% for electron-deficient aryl groups due to improved intermediate stability .
Q. What computational strategies predict biological activity and binding mechanisms?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What methodologies are recommended for investigating metabolic stability and ADME properties?
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Plasma Stability : Assess degradation in plasma (37°C, 24 hours) .
- Caco-2 Permeability : Evaluate intestinal absorption using monolayer models .
- Key Parameters :
- Half-life (t₁/₂) : >2 hours suggests suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
